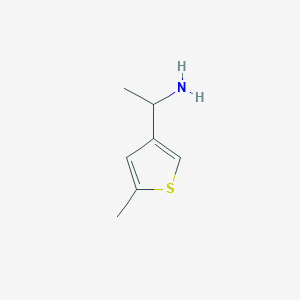
1-(5-Methylthiophen-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Methylthiophen-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H11NS . It has a molecular weight of 141.23 . This compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(5-Methylthiophen-3-yl)ethan-1-amine” is 1S/C7H11NS/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Methylthiophen-3-yl)ethan-1-amine” are not available, a related compound, “1-(3-methylphenyl)ethan-1-one”, was found to undergo transaminase-mediated chiral selective synthesis to form "(1R)-(3-methylphenyl)ethan-1-amine" .Physical And Chemical Properties Analysis
“1-(5-Methylthiophen-3-yl)ethan-1-amine” is a liquid at room temperature . The compound has a molecular weight of 141.23 . Unfortunately, specific physical properties such as boiling point and density are not available in the retrieved resources.Applications De Recherche Scientifique
Synthesis and Structural Evaluation
- Synthesis and Structural Evaluation of Indole and Gramine Derivatives : Lovel Kukuljan, K. Kranjc, and F. Perdih (2016) reported on the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivative via Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction. These compounds were analyzed using IR, NMR, mass spectroscopy, elemental analysis, and X-Ray diffraction, revealing complex molecular interactions and structures (Kukuljan, Kranjc, & Perdih, 2016).
Novel Multicomponent Reactions
- Assembly of Fully Substituted 2,5-Dihydrothiophenes : Giacomo Mari et al. (2018) developed an efficient synthesis of fully substituted 2,5-dihydrothiophenes using a sequential one-pot four-component reaction. This method allows for diverse variations in the architecture of the final products (Mari et al., 2018).
Catalysis and Reaction Mechanisms
- Intramolecular Hydroalkoxylation and Hydroamination of Alkynes : Mark J. Pouy et al. (2012) studied the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds, forming complex structures. The reaction is catalyzed by Cu(I) complexes and involves intricate mechanisms and kinetics (Pouy et al., 2012).
Hydrogenation Processes
- Hydrogenation of Amides to Amines : A. A. Núñez Magro et al. (2007) explored the hydrogenation of amides to amines using a catalyst derived from [Ru(acac)(3)] and 1,1,1-tris(diphenylphosphinomethyl)ethane, highlighting the importance of water in stabilizing the catalyst for primary amine formation (Núñez Magro, Eastham, & Cole-Hamilton, 2007).
Chiral Recognition
- Chiral Recognition in NMR Spectroscopy : T. Wenzel et al. (2004) utilized chiral crown ethers and ytterbium(III) complexes in 1H NMR spectroscopy to discriminate enantiomeric primary amines, amino acids, and amino alcohols. This study highlights the role of ytterbium(III) in enhancing chiral discrimination (Wenzel et al., 2004).
Safety And Hazards
Orientations Futures
Thiophene-based analogs, like “1-(5-Methylthiophen-3-yl)ethan-1-amine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects and developing new synthesis methods for thiophene derivatives.
Propriétés
IUPAC Name |
1-(5-methylthiophen-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-5-3-7(4-9-5)6(2)8/h3-4,6H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRQYAFYBUFYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylthiophen-3-yl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)
![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)
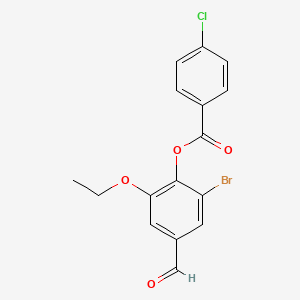
![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)
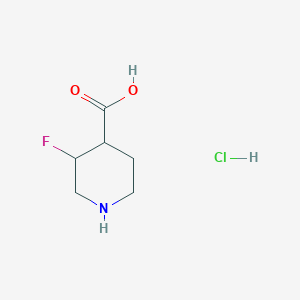
![(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2985277.png)
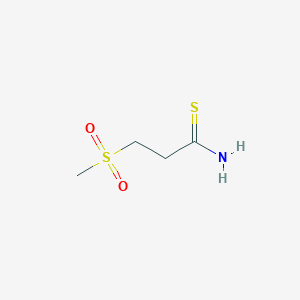
![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2985280.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2985282.png)
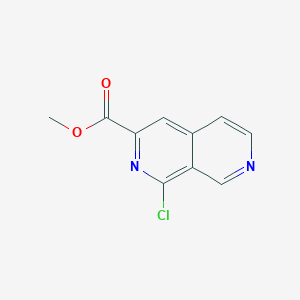
![8-(4-Ethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2985285.png)
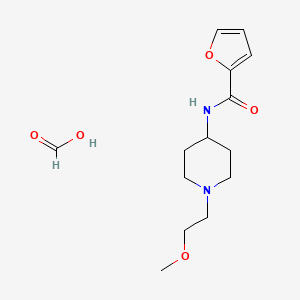
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2985287.png)